(±)-Heraclenol
Overview
Description
Mechanism of Action
Target of Action
Heraclenol primarily targets the histidine biosynthesis pathway in bacteria . It specifically inhibits the enzyme histidinol-phosphate aminotransferase (HisC) , which plays a crucial role in the biosynthesis of histidine, an essential amino acid for bacterial growth and survival .
Mode of Action
Heraclenol interacts with its target, HisC, by binding to its active site . This binding prevents the activation of HisC by its native substrate, thereby inhibiting the biosynthesis of histidine . This inhibition disrupts the normal functioning of the bacteria, leading to its eventual death .
Biochemical Pathways
The primary biochemical pathway affected by Heraclenol is the histidine biosynthesis pathway . By inhibiting HisC, Heraclenol disrupts this pathway, leading to a deficiency of histidine in the bacteria . This deficiency hampers the protein synthesis and growth of the bacteria, causing its death .
Pharmacokinetics
It’s known that the minimum inhibitory concentration (mic) of heraclenol is high (1024 µg/ml), indicating that it may require high doses to achieve therapeutic effects .
Result of Action
Heraclenol has demonstrated antimicrobial and antibiofilm activity against Uropathogenic Escherichia coli (UPEC) . It reduces the bacterial load in infected tissues and urine samples, and it also reduces biofilm formation by 70% . Histopathological examination shows that Heraclenol treatment reverses inflammatory changes in infected tissues .
Action Environment
Therefore, further chemical modifications or synergistic action with other antimicrobials may be required to increase its potency .
Biochemical Analysis
Biochemical Properties
Heraclenol selectively inhibits histidine biosynthesis . It interacts with the enzyme HisC, preventing its activation by the native substrate . This interaction is likely responsible for its antibacterial and antibiofilm activity .
Cellular Effects
Heraclenol has demonstrated significant effects on UPEC cells. It reduces bacterial load and biofilm formation . The compound’s influence on cell function is likely related to its inhibition of histidine biosynthesis, an essential process for bacterial growth and survival .
Molecular Mechanism
Heraclenol exerts its effects at the molecular level by binding to the active site of the HisC enzyme . This binding prevents the enzyme’s activation by its native substrate, thereby inhibiting histidine biosynthesis . This mechanism is thought to underlie Heraclenol’s antibacterial and antibiofilm activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Heraclenol has shown to reduce bacterial load in a murine catheter UTI model by ≥4 logs . It also effectively reduced bacterial loads in kidney, bladder, and urine samples . Over time, Heraclenol treatment showed a reversal of inflammatory changes in bladder and kidney tissues .
Dosage Effects in Animal Models
The effects of Heraclenol vary with dosage. At the MIC concentration (1024 µg/mL), Heraclenol did not have significant cytotoxicity on the Vero cell line . At a higher concentration (2048 µg/mL), Heraclenol restored the normal morphology of the bladder .
Metabolic Pathways
Heraclenol is involved in the metabolic pathway of histidine biosynthesis . By binding to the HisC enzyme, it inhibits this pathway, which is crucial for bacterial growth and survival .
Preparation Methods
Heraclenol can be isolated from the roots of Heracleum candicans through chromatographic purification The acetone extract of the underground part of the plant yields heraclenol after purification
Chemical Reactions Analysis
Heraclenol undergoes various chemical reactions, including:
Oxidation: Heraclenol can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the furocoumarin structure.
Substitution: Substitution reactions can introduce different functional groups into the heraclenol molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Heraclenol has several scientific research applications:
Chemistry: Heraclenol is used as a starting material for the synthesis of various furocoumarin derivatives.
Industry: Heraclenol can be used in the development of antimicrobial coatings and materials.
Comparison with Similar Compounds
Heraclenol is similar to other furocoumarin compounds such as heraclenin, bergapten, and imperatorin . heraclenol’s unique ability to inhibit histidine biosynthesis and its specific binding to HisC distinguish it from other furocoumarins . These properties make heraclenol a promising candidate for further research and development in antimicrobial applications.
Properties
CAS No. |
31575-93-6 |
---|---|
Molecular Formula |
C16H16O6 |
Molecular Weight |
304.29 g/mol |
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3/t11-/m1/s1 |
InChI Key |
FOINLJRVEBYARJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O |
Appearance |
Powder |
melting_point |
117-118°C |
26091-76-9 | |
physical_description |
Solid |
Pictograms |
Environmental Hazard |
Synonyms |
heraclenol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Heraclenol inhibits bacterial histidine biosynthesis. [] Molecular docking studies suggest that it binds to the active site of HisC, a key enzyme in the histidine biosynthesis pathway, preventing its activation by the native substrate. [] This disruption of histidine production ultimately hinders bacterial growth and survival.
A: Yes, heraclenol significantly reduces biofilm formation by up to 70% in Uropathogenic Escherichia coli (UPEC). [] This suggests its potential as a therapeutic agent against chronic and recurrent infections where biofilms play a crucial role.
A: The molecular formula of heraclenol is C16H16O5, and its molecular weight is 288.29 g/mol. [, ]
A: Heraclenol's structure has been elucidated using various spectroscopic methods, including UV, HR-ESIMS, and 1D and 2D NMR spectroscopy. [, , , , , ] These techniques provide detailed information about the compound's functional groups, connectivity, and stereochemistry.
ANone: The provided research focuses on the biological activity and chemical characterization of heraclenol. There's limited information regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects.
ANone: Current research primarily focuses on heraclenol's biological activity as an antimicrobial and potential antitumor agent. There is no information available about its catalytic properties or applications in chemical reactions.
A: Yes, molecular docking studies have been conducted to understand the interaction between heraclenol and the HisC enzyme involved in histidine biosynthesis. [] These simulations suggest that heraclenol binds to the active site of HisC, potentially explaining its antibacterial activity.
A: Research on furocoumarins indicates that the position and nature of substituents on the aromatic ring significantly influence their antiproliferative and cytotoxic activities. [, ] For instance, furocoumarins with an alkoxy group at C-5 or C-8 exhibit stronger inhibitory effects on melanoma cell proliferation compared to other substitutions. []
A: While the research highlights the need for chemical modifications to improve heraclenol's potency and bioavailability, [] specific data on its stability under various conditions and formulation strategies is limited in the provided papers.
ANone: The research primarily focuses on the discovery and characterization of heraclenol and its derivatives. Information regarding specific SHE regulations, risk minimization, or responsible practices is not discussed in these studies.
A: The research indicates that heraclenol has a high MIC value, suggesting low bioavailability. [] Further chemical modifications are needed to enhance its potency and achieve clinically relevant concentrations in human tissues. []
A: Heraclenol exhibits antibacterial activity against UPEC, although its MIC value is high (1024 µg/mL). []
A: Yes, heraclenol's efficacy has been evaluated in a murine catheter UTI model. Treatment with heraclenol effectively reduced bacterial loads in the kidneys, bladder, and urine samples. [] Additionally, it showed a reversal of inflammatory changes in bladder and kidney tissues upon histopathological examination. []
ANone: The provided research does not offer specific details on resistance mechanisms against heraclenol or its relation to other antimicrobial compounds. Further investigation is needed to understand the potential development of resistance and cross-resistance patterns.
A: While heraclenol showed no significant cytotoxicity against the Vero cell line at its MIC, [] other studies have indicated potential phototoxic effects for some furocoumarins. [, ]
ANone: The provided literature focuses on the isolation, identification, and initial activity assessments of heraclenol. Specific strategies for drug delivery and targeting are not discussed in these papers.
ANone: The provided research does not delve into the identification or utilization of biomarkers for predicting heraclenol efficacy, monitoring treatment response, or identifying potential adverse effects.
A: Various techniques have been employed to isolate, characterize, and quantify heraclenol, including: - Chromatographic techniques: Column chromatography, [, , , , , ], thin-layer chromatography (TLC), [, ], high-performance liquid chromatography (HPLC), [, , , ] and preparative HPLC. [, ] - Spectroscopic methods: UV, [, , ], HR-ESIMS, [], 1D and 2D NMR spectroscopy, [, , , ] and mass spectrometry. [] - Bioassays: Antibacterial assays, [, , , ], antiproliferative assays, [, ], cytotoxicity assays, [, , , ], anti-inflammatory assays, [, ] and antifungal assays. []
ANone: The research primarily focuses on heraclenol's biological activity and chemical properties. Information about its environmental impact, degradation pathways, or mitigation strategies is not included in the provided materials.
ANone: The research papers don't provide specific details on the dissolution rate or solubility of heraclenol in various media. Further investigation is needed to understand how these factors impact its bioavailability and efficacy.
ANone: While several analytical methods, particularly chromatographic techniques, have been used to study heraclenol, specific details about method validation (accuracy, precision, specificity) are not extensively discussed in the provided research.
ANone: The provided research does not focus on the quality control and assurance aspects related to heraclenol development, manufacturing, or distribution.
ANone: The research primarily focuses on the isolation, characterization, and preliminary biological activity of heraclenol. Information regarding its potential immunogenicity, interactions with drug transporters and metabolizing enzymes, or its biocompatibility and biodegradability is not explored in these studies.
A: The research primarily focuses on heraclenol and its derivatives. While it mentions the potential of exploring synergistic effects with other antimicrobials, [] it doesn't directly compare heraclenol with alternative compounds or discuss substitutes.
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